

Spectroscopic Profile of 5-Fluoro-8-quinolinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoro-8-quinolinol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-8-quinolinol**, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. An interpretation of the spectral data is also provided to aid in structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Fluoro-8-quinolinol**. It is important to note that while extensive efforts have been made to collate experimental data, some values may be based on theoretical predictions or comparison with structurally similar compounds due to the limited availability of publicly accessible raw experimental data.

Table 1: ^1H NMR Spectroscopic Data for **5-Fluoro-8-quinolinol**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.7 - 8.9	dd	$J \approx 4.5, 1.5$ Hz
H-3	~7.5 - 7.7	dd	$J \approx 8.5, 4.5$ Hz
H-4	~8.4 - 8.6	dd	$J \approx 8.5, 1.5$ Hz
H-6	~7.1 - 7.3	(d, JH-F)	$J \approx 9.0$ Hz
H-7	~7.4 - 7.6	d	$J \approx 8.5$ Hz
8-OH	~9.0 - 10.0	br s	-

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS (0 ppm). Data is estimated based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Fluoro-8-quinolinol**

Carbon	Chemical Shift (δ , ppm)
C-2	~148 - 150
C-3	~122 - 124
C-4	~135 - 137
C-4a	~138 - 140
C-5	~155 - 158 (d, $^{1}\text{JC-F} \approx 250$ Hz)
C-6	~110 - 112 (d, $^{2}\text{JC-F} \approx 20$ Hz)
C-7	~128 - 130 (d, $^{4}\text{JC-F} \approx 3$ Hz)
C-8	~150 - 152 (d, $^{3}\text{JC-F} \approx 10$ Hz)
C-8a	~128 - 130

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS (0 ppm). Data is estimated based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 3: Infrared (IR) Spectroscopy Peak List for **5-Fluoro-8-quinolinol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~1620 - 1580	Strong	C=N stretch (quinoline ring)
~1500 - 1450	Strong	Aromatic C=C stretch
~1250 - 1200	Strong	C-F stretch
~1200 - 1150	Strong	C-O stretch (phenolic)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data for **5-Fluoro-8-quinolinol**

m/z	Relative Intensity (%)	Assignment
163	100	[M] ⁺ (Molecular Ion)
135	Variable	[M - CO] ⁺
116	Variable	[M - F - CO] ⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the structure.

Interpretation of Spectra

The spectroscopic data provides a detailed fingerprint of the **5-Fluoro-8-quinolinol** molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The downfield shifts of H-2 and H-4 are characteristic of their positions adjacent to the nitrogen atom. The fluorine atom at position 5 will introduce splitting

to the neighboring proton H-6, resulting in a doublet. The hydroxyl proton at position 8 will likely appear as a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant ($^{1}\text{J}_{\text{C-F}}$). Smaller two-, three-, and four-bond couplings to fluorine will also be observable for the adjacent carbons, providing valuable structural confirmation.
- IR Spectroscopy: The IR spectrum is characterized by a broad absorption band in the high-frequency region, indicative of the O-H stretching of the phenolic group. The strong absorptions in the $1620\text{-}1450\text{ cm}^{-1}$ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline core. A strong band corresponding to the C-F stretch is also expected.
- Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of **5-Fluoro-8-quinolinol** (163.15 g/mol). Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO) from the phenolic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A general procedure for acquiring ^1H and ^{13}C NMR spectra of quinoline derivatives is as follows:

- Sample Preparation: Weigh approximately 5-10 mg of **5-Fluoro-8-quinolinol**.^[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.^[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).^[1]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition: A standard one-pulse experiment is typically used.[1] Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[1] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[1]
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

For solid samples like **5-Fluoro-8-quinolinol**, the KBr pellet or thin film method is commonly used.

KBr Pellet Method:

- Sample Preparation: Grind 1-2 mg of **5-Fluoro-8-quinolinol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Thin Solid Film Method:

- Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., dichloromethane or acetone).[2]

- Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
- Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[2]

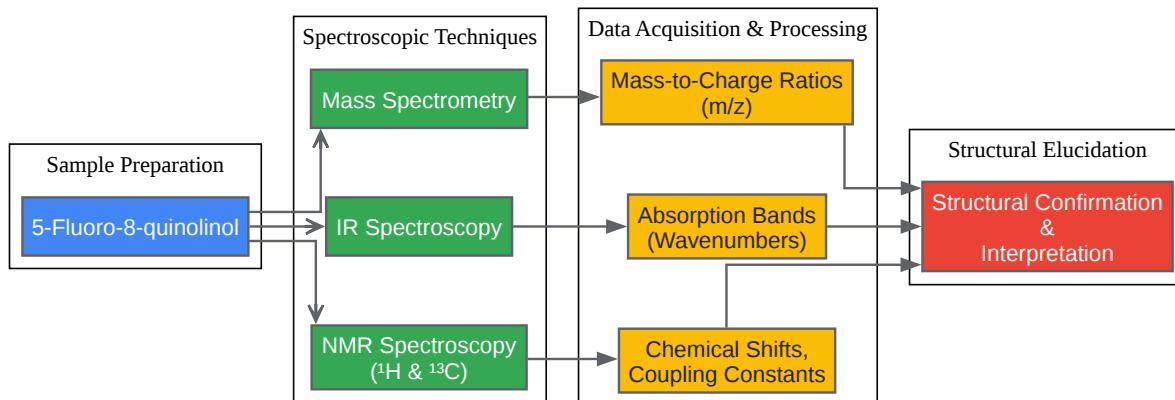
Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[3]
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^+$).[3]
- Fragmentation: The high internal energy of the molecular ion often leads to fragmentation, producing a series of characteristic fragment ions.[3]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Fluoro-8-quinolinol**.

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